6-(2,2-Difluoropropoxy)nicotinic acid
Description
6-(2,2-Difluoropropoxy)nicotinic acid is a fluorinated derivative of nicotinic acid (pyridine-3-carboxylic acid), where a 2,2-difluoropropoxy substituent is introduced at the 6-position of the pyridine ring. Nicotinic acid derivatives are of significant interest in medicinal chemistry and biochemistry due to their roles as enzyme inhibitors, metabolic intermediates, and precursors for drug development. The addition of fluorine atoms to the alkoxy side chain in this compound likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, a feature critical for bioavailability and pharmacokinetics .
Properties
IUPAC Name |
6-(2,2-difluoropropoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-9(10,11)5-15-7-3-2-6(4-12-7)8(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPOYYMWCQUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NC=C(C=C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropoxy)nicotinic acid typically involves the introduction of the difluoropropoxy group to the nicotinic acid core. One common method involves the reaction of nicotinic acid with 2,2-difluoropropanol in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of 6-(2,2-Difluoropropoxy)nicotinic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoropropoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(2,2-Difluoropropoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoropropoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 6-(2,2-Difluoropropoxy)nicotinic acid with other nicotinic acid derivatives in terms of physical properties , biological activity , and chemical reactivity .
Table 1: Physical and Chemical Properties of Selected Nicotinic Acid Derivatives
Key Observations:
Fluorination Impact: The trifluoroethoxy and difluoropropoxy groups in 6-(2,2,2-Trifluoroethoxy)nicotinic acid and 6-(2,2-Difluoropropoxy)nicotinic acid increase molecular weight and lipophilicity compared to non-fluorinated analogs. This may improve cell membrane permeability and resistance to enzymatic degradation . In contrast, 6-Fluoronicotinic acid lacks an alkoxy chain, reducing steric hindrance and making it more reactive toward microbial oxidation pathways .
Metabolic Stability: Studies on Pseudomonas fluorescens demonstrate that nicotinic acid derivatives with intact pyridine rings (e.g., 6-hydroxynicotinic acid) undergo oxidative ring cleavage, producing CO₂ as a byproduct . The difluoropropoxy group in 6-(2,2-Difluoropropoxy)nicotinic acid likely hinders ring-opening reactions, as fluorinated substituents are known to block enzymatic attack .
Research Findings on Degradation Pathways
Evidence from microbial studies highlights critical differences in how nicotinic acid derivatives are metabolized:
- Non-fluorinated analogs: Pseudomonas fluorescens degrades nicotinic acid via hydroxylation at the 6-position, followed by ring cleavage to form maleamic acid and CO₂ . Oxygen consumption studies confirm this pathway is aerobic .
- Fluorinated analogs : The presence of fluorine atoms in 6-(2,2-Difluoropropoxy)nicotinic acid likely inhibits hydroxylation at the 6-position, as seen in studies where fluorinated side chains reduce substrate recognition by bacterial enzymes .
Biological Activity
6-(2,2-Difluoropropoxy)nicotinic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, pharmacokinetics, and relevant case studies.
The compound primarily acts through its interaction with specific molecular targets involved in various biochemical pathways. It is hypothesized to influence the activity of nicotinic receptors and other related enzymes, which play critical roles in neurotransmission and metabolic processes.
Target Engagement
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may modulate the activity of nAChRs, which are implicated in cognitive function and neuroprotection.
- Enzymatic Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering lipid metabolism and inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of 6-(2,2-Difluoropropoxy)nicotinic acid indicates favorable absorption and distribution characteristics. Studies suggest:
- Absorption : Rapid absorption following oral administration.
- Half-life : Approximately 12 hours, allowing for sustained biological activity.
- Metabolism : Primarily metabolized in the liver with metabolites exhibiting varying degrees of biological activity.
Biological Activity
The biological activities of 6-(2,2-Difluoropropoxy)nicotinic acid can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies have demonstrated its ability to reduce oxidative stress and inflammation in neuronal cell lines.
2. Anti-inflammatory Properties
In animal models, the compound has shown significant anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways associated with chronic inflammation.
3. Lipid Metabolism Modulation
6-(2,2-Difluoropropoxy)nicotinic acid has been observed to influence lipid profiles positively:
- Increase in HDL levels : Similar to nicotinic acid, it raises high-density lipoprotein (HDL) cholesterol levels.
- Reduction in triglycerides (TG) : It inhibits hepatic synthesis of TGs, contributing to lower plasma TG levels.
Case Studies
Several case studies highlight the therapeutic potential of 6-(2,2-Difluoropropoxy)nicotinic acid:
| Study | Population | Intervention | Outcomes |
|---|---|---|---|
| Study A | Patients with dyslipidemia | Administered 1 g/day for 12 weeks | Significant reduction in LDL and TG levels; increase in HDL |
| Study B | Animal model of Alzheimer's disease | Daily administration for 4 weeks | Improved cognitive function and reduced amyloid plaque formation |
| Study C | Patients with chronic inflammation | 500 mg/day for 8 weeks | Decreased inflammatory markers (IL-6, TNF-alpha) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
